(2E)-2-(4-hydroxyquinazolin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

Description

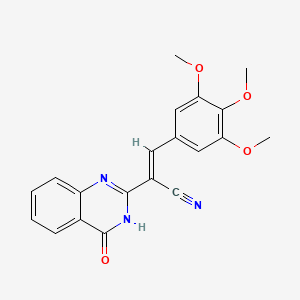

The compound (2E)-2-(4-hydroxyquinazolin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is a nitrile-containing derivative featuring a 3,4,5-trimethoxyphenyl group conjugated to a hydroxyquinazolin-2-yl moiety via a prop-2-enenitrile linker. This structure combines electron-rich aromatic systems with a polar nitrile group, which may enhance binding affinity to biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C20H17N3O4 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C20H17N3O4/c1-25-16-9-12(10-17(26-2)18(16)27-3)8-13(11-21)19-22-15-7-5-4-6-14(15)20(24)23-19/h4-10H,1-3H3,(H,22,23,24)/b13-8+ |

InChI Key |

KVJQYCLXJHKNCV-MDWZMJQESA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENENITRILE typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-3,4-dihydroquinazoline with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the intermediate product. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to yield the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENENITRILE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENENITRILE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. The quinazoline core is known for its biological activity, and derivatives of this compound may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties. Research is ongoing to determine its efficacy and safety in various medical applications.

Industry

In the industrial sector, (2E)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENENITRILE may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENENITRILE involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Research Findings and Trends

Cholinesterase Inhibition : The 3,4,5-trimethoxyphenyl group is critical for AChE/BChE binding, with IC50 values <50 µM in ester derivatives . The target compound’s nitrile linker may optimize binding pocket interactions.

Anticancer Potential: Analogs with rigid aromatic systems (e.g., indanones in ) exhibit nanomolar activity against cancer cell lines . The hydroxyquinazolinyl group in the target compound could similarly disrupt microtubule dynamics.

Cytotoxicity Profile : Trimethoxyphenyl derivatives generally show low cytotoxicity (e.g., cell viability >80% in ), supporting their therapeutic safety .

Biological Activity

The compound (2E)-2-(4-hydroxyquinazolin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is a member of the quinazoline family, known for its diverse biological activities. This article reviews its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be characterized by the presence of a quinazoline moiety with hydroxyl and methoxy substituents. This structural configuration is believed to contribute to its biological properties.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction | |

| A549 | 7.5 | PI3K/Akt inhibition | |

| HeLa | 6.0 | Cell cycle arrest |

Antioxidant Properties

The antioxidant activity of this compound has also been studied. Compounds with hydroxy and methoxy groups are known to scavenge free radicals effectively. This property is vital in reducing oxidative stress-related diseases.

Case Study: Antioxidant Activity Assessment

In a study evaluating the antioxidant capacity using DPPH assay, the compound demonstrated a significant reduction in DPPH radical concentration, indicating potent antioxidant activity.

Antimicrobial Activity

Quinazoline derivatives have shown promise as antimicrobial agents. The compound's structure allows it to interact with microbial enzymes or cell membranes, leading to inhibition of growth.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It may act on various receptors that regulate cell growth and apoptosis.

- Metal Chelation : Similar compounds have shown metal-binding properties that can reduce oxidative stress by chelating transition metals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.